2-Bromocrotonaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

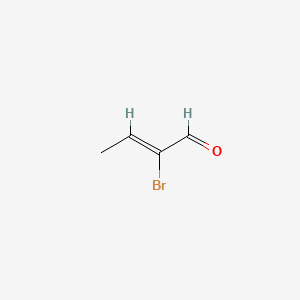

2-Bromocrotonaldehyde is an organic compound with the molecular formula C4H5BrO It is a brominated derivative of crotonaldehyde, characterized by the presence of a bromine atom at the second carbon of the crotonaldehyde structure

Mechanism of Action

Target of Action

It’s known that aldehydes can interact with various biological molecules, including proteins and dna, potentially altering their function .

Mode of Action

Aldehydes, in general, can form covalent bonds with nucleophilic sites in proteins and nucleic acids, which can lead to alterations in their structure and function .

Biochemical Pathways

Aldehydes can participate in various biochemical reactions, including oxidation-reduction reactions and the formation of Schiff bases .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Bromocrotonaldehyde are not well-studied. As a small molecule, it’s likely to be absorbed and distributed throughout the body. Aldehydes can be metabolized by enzymes such as aldehyde dehydrogenases, and excreted via renal or hepatic routes .

Result of Action

Aldehydes can cause protein dysfunction and dna damage, which can lead to cellular toxicity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the reactivity of aldehydes can be influenced by the pH of the environment .

Biochemical Analysis

Biochemical Properties

It is known that aldehydes can interact with various biomolecules, including enzymes and proteins, through covalent bonding . The nature of these interactions often involves the formation of Schiff bases, which can alter the function of the interacting biomolecule .

Molecular Mechanism

Aldehydes can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

Studies on the stability, degradation, and long-term effects on cellular function of this compound are currently lacking .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 2-Bromocrotonaldehyde in animal models . Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that interact with this compound, as well as any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromocrotonaldehyde can be synthesized through the bromination of crotonaldehyde. The reaction typically involves the addition of bromine to crotonaldehyde in an inert solvent such as carbon tetrachloride or chloroform. The reaction is carried out at low temperatures to control the addition and prevent over-bromination. The general reaction is as follows: [ \text{CH}_3\text{CH=CHCHO} + \text{Br}_2 \rightarrow \text{CH}_3\text{CHBrCHCHO} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromocrotonaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-bromocrotonic acid.

Reduction: Reduction of this compound can yield 2-bromocrotonol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: 2-Bromocrotonic acid.

Reduction: 2-Bromocrotonol.

Substitution: Various substituted crotonaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromocrotonaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Crotonaldehyde: The parent compound without the bromine atom.

2-Chlorocrotonaldehyde: A chlorinated analog.

2-Iodocrotonaldehyde: An iodinated analog.

Uniqueness: 2-Bromocrotonaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name |

(Z)-2-bromobut-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZLVLCBCZGSSH-RQOWECAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C=O)\Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24247-53-8, 33718-99-9 |

Source

|

| Record name | Crotonaldehyde, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024247538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2-bromo-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.